
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate
描述
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidinylthio group and the naphthoate ester. Common reagents used in these steps include pyrimidine-2-thiol, naphthoic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and higher yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.
化学反应分析
Ester Hydrolysis
The naphthoate ester undergoes hydrolysis under acidic or basic conditions, yielding 1-naphthoic acid and the corresponding alcohol.
The electron-withdrawing pyrimidinyl and pyran groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis .
Thioether Oxidation
The thioether (-S-CH<sub>2</sub>-) moiety is susceptible to oxidation, forming sulfoxides or sulfones.
Oxidizing Agent | Product | Conditions | References |
---|---|---|---|
H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide | RT, 12h, acetic acid | |
mCPBA (meta-chloroperbenzoic acid) | Sulfone | 0°C → RT, CH<sub>2</sub>Cl<sub>2</sub>, 6h |
The reaction rate depends on steric hindrance from the pyrimidine ring and solvent polarity .
Pyran Ring Reactivity
The pyran ring participates in ring-opening and cycloaddition reactions due to its α,β-unsaturated ketone system.
Reaction Type | Conditions | Product | References |
---|---|---|---|
Diels-Alder Cycloaddition | Maleic anhydride, toluene, 110°C, 8h | Bicyclic adduct | |
Ring-Opening | H<sub>2</sub>O, HCl, reflux | Linear diketone derivative |
The electron-deficient pyran ring acts as a diene in Diels-Alder reactions, with regioselectivity guided by the thioether substituent .
Nucleophilic Substitution
The methylene group adjacent to sulfur undergoes nucleophilic substitution under alkaline conditions.
Nucleophile | Product | Conditions | References |
---|---|---|---|
NH<sub>3</sub> (excess) | -SCH<sub>2</sub>NH<sub>2</sub> derivative | EtOH, 60°C, 24h | |
Piperidine | -SCH<sub>2</sub>-piperidine adduct | DMF, 80°C, 12h |
The reaction proceeds via a thiolate intermediate, stabilized by conjugation with the pyrimidine ring .
Electrophilic Aromatic Substitution
The naphthoate aromatic ring undergoes nitration and halogenation at the para position.
The ester group directs electrophiles to the para position via resonance deactivation of ortho/meta sites .
Reduction Reactions
Selective reduction of the pyran carbonyl group is achievable with hydride donors.
Reducing Agent | Product | Conditions | References |
---|---|---|---|
NaBH<sub>4</sub> | 4-hydroxy-pyran derivative | MeOH, 0°C → RT, 2h | |
LiAlH<sub>4</sub> | Over-reduction observed (complex mixture) | THF, reflux, 6h |
The α,β-unsaturated ketone is more reactive toward NaBH<sub>4</sub> than the ester group.
科学研究应用
Antagonistic Properties
One of the most notable applications of this compound is its role as an apelin receptor antagonist . Research has shown that it selectively inhibits the apelin/APJ receptor pathway, which is crucial in regulating cardiovascular homeostasis and metabolic processes. Specifically, the compound demonstrates over 37-fold selectivity against the angiotensin II type 1 receptor, making it a valuable tool for studying cardiovascular diseases and metabolic disorders .
Antimicrobial and Anticancer Activities
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, related compounds have been shown to possess significant activity against various cancer cell lines and microbial strains, suggesting that this class of molecules could be further developed into therapeutic agents .
Case Study 1: Apelin Receptor Antagonism
In a study published in Biochemical Pharmacology, researchers discovered that 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate effectively blocks the apelin receptor's function in vitro. This finding supports its potential use in cardiovascular research, particularly in conditions where apelin signaling is dysregulated .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of related pyran derivatives. The study utilized various cell lines to assess cytotoxicity and found that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
作用机制
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidinylthio group may play a crucial role in binding to these targets, while the pyran and naphthoate moieties contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the compound’s application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
4-oxo-6-((pyridin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Similar structure but with a pyridinylthio group instead of pyrimidinylthio.
4-oxo-6-((thiazol-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Contains a thiazolylthio group, offering different reactivity and properties.
4-oxo-6-((benzothiazol-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Features a benzothiazolylthio group, potentially enhancing its biological activity.
Uniqueness
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate stands out due to its unique combination of a pyran ring, naphthoate ester, and pyrimidinylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate, also known as ML221, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C17H11N3O6S
- Molecular Weight : 385.4 g/mol
- CAS Number : 877636-42-5
ML221 acts primarily as an antagonist of the apelin receptor (APJ), which plays a critical role in cardiovascular homeostasis and energy metabolism. The compound exhibits a selective inhibitory effect on the APJ receptor with an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating over 37-fold selectivity compared to the angiotensin II type 1 (AT1) receptor .
Cardiovascular Effects
Research indicates that ML221's antagonism of the APJ receptor may have implications in treating cardiovascular diseases by modulating pathways related to blood pressure regulation and cardiac function. The apelin/APJ system is associated with various cardiovascular functions, including vasodilation and cardiac contractility .
Anticancer Potential
The structural characteristics of ML221 may also lend themselves to anticancer applications. Compounds featuring pyran and pyrimidine rings are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . Further studies are needed to elucidate the specific anticancer mechanisms of ML221.
Case Studies
- Apelin/APJ Receptor Antagonism : A study conducted by Maloney et al. (2012) characterized ML221 as a functional antagonist of the apelin receptor, providing foundational knowledge on its pharmacological profile and potential applications in cardiovascular medicine .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of ML221 revealed insights into how modifications to its structure influence biological activity, paving the way for the development of more potent derivatives .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
ML221 | ML221 Structure | APJ receptor antagonist |
4-Oxo-6-(pyrimidin-2-ylthio)methyl]-4H-pyran-3-yl benzoate | Similar Compound Structure | Antimicrobial properties |
Pyran Derivatives | N/A | Various biological activities including anticancer effects |
常见问题
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl esters such as the 1-naphthoate derivative?
The synthesis typically involves three key steps (Figure 2, Table 4):
Chlorination : Start with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which is treated with thionyl chloride to yield 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one .
Alkylation : React the chlorinated intermediate with pyrimidine-2-thiol in the presence of a base (e.g., sodium methoxide) to form the pyrimidinylthioether core .
Esterification : Couple the hydroxyl group of the pyranone with 1-naphthoic acid chloride using a base like cesium carbonate in acetonitrile .
Note: While the cited evidence focuses on 4-nitrobenzoate derivatives, the methodology is adaptable to 1-naphthoate by substituting the acid chloride.
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR spectroscopy : Confirm regiochemistry of the pyrimidinylthioether and ester linkage (e.g., pyranone C-3 esterification at δ 8.40–8.69 ppm in DMSO-d6) .
- LC/MS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]+ for ML221 at m/z 415.1) .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications in the ester substituent influence APJ antagonist activity and selectivity?
- SAR Insights :
- Electron-withdrawing groups : In ML221 (4-nitrobenzoate), the nitro group enhances APJ antagonism (IC50 = 0.70 μM in cAMP assays) compared to inactive 4-chloro or 4-trifluoromethyl analogs .
- Steric effects : 1-Naphthoate’s bulky aromatic system may reduce solubility but improve target binding through π-π interactions. Compare permeability (PAMPA assay) and metabolic stability (liver microsomes) to ML221, which shows moderate permeability (Pe = 2.1 × 10⁻⁶ cm/s) but rapid hepatic clearance .
- Methodology : Use parallel synthesis to test diverse esters, followed by functional assays (cAMP inhibition, β-arrestin recruitment) and counter-screens against off-target GPCRs (e.g., κ-opioid receptor) .
Q. What in vitro assays are recommended to evaluate functional antagonism of APJ, and how can conflicting IC50 values between assays be resolved?
- Assays :
- cAMP inhibition : ML221 antagonizes apelin-13-induced cAMP reduction (IC50 = 0.70 μM) .
- β-arrestin recruitment : ML221 shows weaker activity (IC50 = 1.75 μM), suggesting biased signaling .
- Resolving discrepancies :
- Use orthogonal assays (e.g., calcium flux, ERK phosphorylation) to confirm target engagement.
- Analyze receptor dimerization or compartmentalization effects via confocal microscopy .
Q. How can metabolic stability and solubility be optimized given the compound’s poor ADMET profile?
- Solubility : ML221’s aqueous solubility at pH 7.4 is low (14 μM), but co-solvents (e.g., PEG 400) or nanoformulation can improve bioavailability .
- Metabolic stability : Replace the ester with bioisosteres (e.g., amides, sulfonamides), though initial attempts with ML221 analogs resulted in inactive compounds .
- Pro-drug approach : Introduce hydrolyzable groups (e.g., acetylated pyranone) to enhance stability in plasma .
Q. What strategies validate target engagement in vivo for APJ antagonists with pharmacokinetic limitations?
- Pharmacodynamic markers : Measure apelin-induced blood pressure changes in rodent models, as APJ regulates cardiovascular function .
- Imaging : Use radiolabeled analogs (e.g., ³H- or ¹¹C-labeled derivatives) for PET/SPECT studies .
- Genetic validation : Compare effects in wild-type vs. APJ-knockout models to confirm specificity .
Q. How to design SAR studies when ester replacements (amide, sulfonate) reduce activity?
- Conservative modifications : Test ester bioisosteres like thioesters or oxadiazoles while retaining the pyrimidinylthioether core .
- Scaffold hopping : Explore alternative heterocycles (e.g., pyridazinones) that mimic the pyranone’s hydrogen-bonding capacity .
- Computational modeling : Perform docking studies using APJ homology models to prioritize synthetic targets .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data between APJ functional assays (e.g., cAMP vs. β-arrestin)?
- Mechanistic rationale : Biased agonism/antagonism is common in GPCRs. Characterize signaling bias using the Δlog(τ/KA) method .
- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 μM) to capture full efficacy .
- Receptor expression levels : Normalize data to APJ density (e.g., via qPCR or flow cytometry) to account for cell-line variability .
属性
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] naphthalene-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-18-11-15(13-28-21-22-9-4-10-23-21)26-12-19(18)27-20(25)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEPIYLPYGBEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。